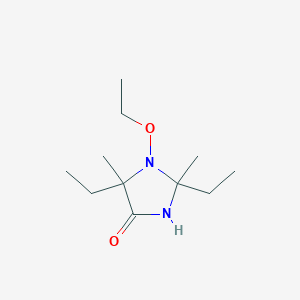
1-Ethoxy-2,5-diethyl-2,5-dimethylimidazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Imidazolidinone, 1-ethoxy-2,5-diethyl-2,5-dimethyl-: is a heterocyclic compound that belongs to the imidazolidinone class Imidazolidinones are five-membered ring structures containing two nitrogen atoms and a carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-imidazolidinone derivatives typically involves the cyclization of appropriate precursors. One common method includes the reaction of phenylalanine with methylamine, followed by a condensation reaction with acetone . This method allows for the formation of the imidazolidinone ring with various substituents.
Industrial Production Methods: Industrial production of 4-imidazolidinone derivatives often employs similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. For example, nickel-catalyzed cyclization reactions have been reported to produce imidazolidinones with good yields .
Chemical Reactions Analysis
Types of Reactions: 4-Imidazolidinone, 1-ethoxy-2,5-diethyl-2,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidinone oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The ethoxy, diethyl, and dimethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions include oxidized imidazolidinones, reduced imidazolidinones, and substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: 4-Imidazolidinone derivatives are used as catalysts in organic synthesis. They facilitate various reactions, including asymmetric synthesis and cycloaddition reactions .
Biology: In biological research, these compounds are studied for their potential as enzyme inhibitors and their role in metabolic pathways .
Medicine: Some 4-imidazolidinone derivatives have shown promise as pharmaceutical agents, particularly in the treatment of bacterial infections and as anti-inflammatory agents .
Industry: In the industrial sector, these compounds are used in the production of polymers, resins, and other materials due to their stability and reactivity .
Mechanism of Action
The mechanism of action of 4-imidazolidinone, 1-ethoxy-2,5-diethyl-2,5-dimethyl- involves its interaction with specific molecular targets. The compound can form iminium ions with carbonyl groups of α,β-unsaturated aldehydes and enones, which lowers the substrate’s LUMO (Lowest Unoccupied Molecular Orbital) and facilitates various chemical reactions . This iminium activation is a key pathway through which the compound exerts its catalytic effects.
Comparison with Similar Compounds
2-Imidazolidinone: A cyclic derivative of urea, used as a polar solvent and Lewis base.
Imidazolones: Oxo derivatives of imidazoline, used in various applications including herbicides.
Uniqueness: 4-Imidazolidinone, 1-ethoxy-2,5-diethyl-2,5-dimethyl- is unique due to its specific substituents, which confer distinct chemical properties and reactivity. Its ability to form stable iminium ions and participate in a wide range of chemical reactions makes it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C11H22N2O2 |
|---|---|
Molecular Weight |
214.30 g/mol |
IUPAC Name |
1-ethoxy-2,5-diethyl-2,5-dimethylimidazolidin-4-one |
InChI |
InChI=1S/C11H22N2O2/c1-6-10(4)9(14)12-11(5,7-2)13(10)15-8-3/h6-8H2,1-5H3,(H,12,14) |
InChI Key |
PIBGOCSBCHIFMN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(=O)NC(N1OCC)(C)CC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[(4-Chloro-1,3,5-triazin-2-yl)amino]-2,3-dihydro-1H-indole-1-sulfonamide](/img/structure/B13943581.png)
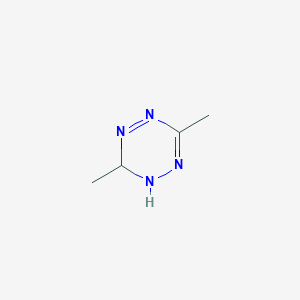
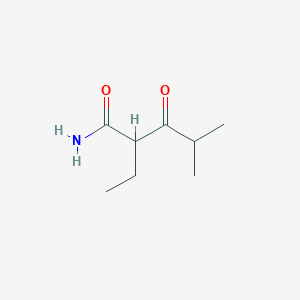
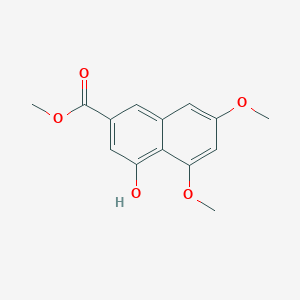

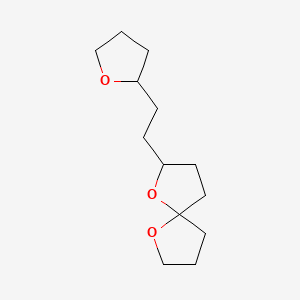
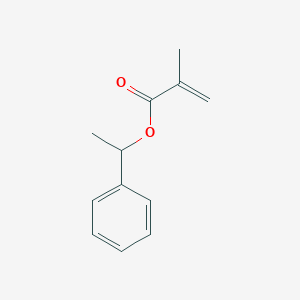
![8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-11-oxa-3,5,6-triazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7-tetraene](/img/structure/B13943608.png)
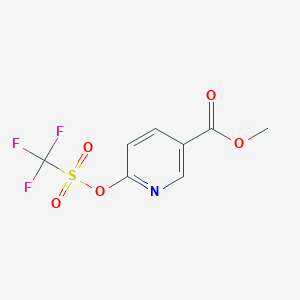
![2-[(Piperidin-1-yl)methyl]piperazine](/img/structure/B13943621.png)
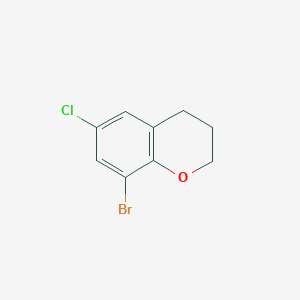
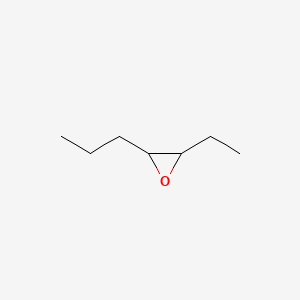
![(Benzo[b]thiophene-2-carbonyl)-carbamic acid ethynyl ester](/img/structure/B13943633.png)
